molecular formula C18H15ClN4O2 B2667994 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1207028-30-5

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2667994
CAS No.: 1207028-30-5
M. Wt: 354.79
InChI Key: KQPBQVHBEIOZSM-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its core structure incorporates a pyrimidinone ring and an acetamide linker, motifs commonly associated with diverse biological activities. Compounds featuring the acetamide functional group attached to a nitrogen-containing heterocycle have been widely investigated and reported to possess notable antimicrobial properties . Furthermore, the pyridin-2-ylmethyl moiety is a recognized pharmacophore in ligands designed for metal coordination, which can be valuable in developing complexes for studying enzyme inhibition and catalytic activity . The molecular scaffold suggests potential for anticancer research , as similar quinazolinone derivatives have demonstrated mechanisms of action involving the inhibition of key enzymes like cyclin-dependent kinases (CDKs) . CDKs are a prime target in oncology research due to their central role in controlling cell cycle progression and proliferation . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules, or as a candidate for direct molecular docking simulations to predict binding affinities and interactions with target proteins such as kinases and growth factor receptors . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c19-14-6-4-13(5-7-14)16-9-18(25)23(12-22-16)11-17(24)21-10-15-3-1-2-8-20-15/h1-9,12H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPBQVHBEIOZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Acetamide Moiety: The acetamide group is typically introduced through an acylation reaction, where an acyl chloride reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Biological Applications

Research indicates that 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide exhibits a range of biological activities, making it a candidate for therapeutic applications:

  • Anticancer Activity : Several studies have investigated the compound's efficacy against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Pyrimidine Ring : Starting from appropriate precursors, the pyrimidine structure is formed through cyclization reactions.
  • Substitution Reactions : The chlorophenyl group is introduced via electrophilic substitution.
  • Acetamide Formation : The final step involves attaching the acetamide group to yield the target compound.

These synthetic pathways highlight the versatility and reactivity of the compound in organic chemistry .

Case Studies

Several case studies have illustrated the applications of this compound in research:

  • Cancer Research : A study published in a peer-reviewed journal reported that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antibiotic Development : Another investigation focused on the synthesis of related compounds that retained antimicrobial activity while improving pharmacokinetic properties. These derivatives were tested against resistant bacterial strains, demonstrating promising results .
  • Inflammation Models : In vivo models have been employed to assess the anti-inflammatory effects of this compound, revealing a reduction in inflammatory markers and improved outcomes in conditions such as arthritis .

Mechanism of Action

The mechanism of action of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrimidine-acetamide derivatives:

Compound Name / ID Pyrimidine Substituents Acetamide Substituent Yield (%) Notable Features Biological Activity (if reported)
Target: 2-(4-(4-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide 4-(4-chlorophenyl), 6-oxo Pyridin-2-ylmethyl N/A Pyridine enhances solubility; chlorophenyl increases lipophilicity Not explicitly reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide 4-methyl, 6-oxo, thioether linkage 4-chlorophenyl 76 Thioether may improve metabolic stability; high yield Not reported
2-(4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4d) 4-(4-chlorophenyl), 6-(3,4-dimethoxyphenyl) Phenyl 58 Dimethoxyphenyl may enhance π-π stacking; moderate yield Not explicitly reported
N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide 5-(tosyl), 6-oxo, thioether linkage 2-chlorophenyl N/A Sulfonyl group increases polarity and stability; dual thioether/sulfonyl motifs No direct activity data
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 6-methyl, 2-phenyl, 4-amine 2-fluorophenyl, aminomethyl linker N/A Fluorine and methoxy groups modulate electronic properties; hydrogen bonding Antibacterial/antifungal

Structural and Functional Insights

  • Pyrimidine Core Modifications: The target compound’s 4-chlorophenyl group is shared with and , but includes a methyl group at position 4 and a thioether linkage, which may confer greater resistance to oxidative metabolism compared to the target’s oxygen-based linker.
  • Acetamide Substituents: The pyridin-2-ylmethyl group in the target compound contrasts with aryl substituents in , and . Pyridine’s basic nitrogen could enhance solubility in acidic environments (e.g., gastric fluid) compared to purely aromatic groups. Compound features a fluorophenyl group and an aminomethyl linker, which participate in intramolecular hydrogen bonding, stabilizing its conformation .
  • Synthetic Efficiency :

    • Yields for analogous compounds range from 58% () to 76% (), suggesting that the target compound’s synthesis may require optimization if yields are suboptimal.

Biological Activity

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound belonging to the class of pyrimidinyl acetamides. Its unique structural features, including a chlorophenyl substituent and a pyridine moiety, suggest potential biological activities that have been the subject of various research studies.

Chemical Structure and Properties

The compound's molecular formula is C16H15ClN4O2C_{16}H_{15}ClN_{4}O_{2} with a molecular weight of approximately 360.8 g/mol. The presence of the chlorophenyl group is thought to enhance its biological activity, while the pyridine and acetamide components contribute to its solubility and reactivity.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example, compounds were tested against various bacterial strains using the tube dilution method, revealing that some exhibited comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .

CompoundActivity TypeResults
Compound 5AntimicrobialSignificant activity against Salmonella typhi
Compound 11AntimicrobialComparable to ciprofloxacin
Compound 12AntimicrobialComparable to fluconazole

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using the MTT assay demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, although they were less effective than established chemotherapeutic agents like 5-fluorouracil . Molecular docking studies indicated that these compounds might interact with specific targets involved in cancer progression.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Compounds derived from similar structures showed strong inhibitory activity against these enzymes, which is significant for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The chlorophenyl group enhances binding affinity, while the pyrimidine core facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to observed therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Studies : A series of synthesized derivatives were tested for antimicrobial activity against Bacillus subtilis and Escherichia coli, demonstrating moderate to strong activity .
  • Anticancer Efficacy : A study revealed that certain derivatives had IC50 values indicating potential for further development in cancer therapies. For instance, one derivative showed an IC50 of 20 µM against A549 lung cancer cells .
  • Enzyme Inhibition : Several compounds showed IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating a promising avenue for drug development targeting urease-related conditions .

Q & A

Basic: What synthetic routes and reaction conditions are recommended for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:

Intermediate Preparation : React 4-chlorophenyl-substituted pyrimidinone with a halogenated acetylating agent (e.g., chloroacetyl chloride) under basic conditions (K₂CO₃ or Et₃N) in anhydrous THF or DMF at 60–80°C for 6–12 hours .

Coupling with Pyridinylmethylamine : Perform nucleophilic substitution using the intermediate and pyridin-2-ylmethylamine in refluxing ethanol or acetonitrile (yield ~70–80%) .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
  • Key characterization data from a similar compound: ¹H NMR (DMSO-d₆, δ 12.50 (NH), 7.82 (Ar-H), 4.12 (CH₂)), elemental analysis (C: 45.29%, N: 12.23%), and mass spec ([M+H]⁺: 344.21) .

Basic: Which spectroscopic and analytical techniques are critical for structural validation?

Methodological Answer:
Use a combination of:

  • ¹H/¹³C NMR : Confirm substituent positions and hydrogen bonding (e.g., NH signals at δ 10.10–12.50 ppm in DMSO-d₆) .
  • Mass Spectrometry : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S values (e.g., ±0.3% deviation) .
  • X-ray Crystallography : Resolve ambiguities in conformation (e.g., dihedral angles between pyrimidine and aryl rings: 42–67°) .

Advanced: How can contradictions between computational and experimental structural data be resolved?

Methodological Answer:
Discrepancies in bond angles or conformations (e.g., pyrimidine ring planarity) may arise due to solvent effects or crystal packing. Strategies include:

Comparative Crystallography : Analyze multiple crystal forms or analogs (e.g., N-(4-chlorophenyl) vs. N-(3-chlorophenyl) derivatives show dihedral angle variations of 42–67°) .

DFT Calculations : Compare optimized gas-phase geometries with crystallographic data using Gaussian or ORCA software. Adjust for solvent polarity (e.g., DMSO) with implicit solvation models .

Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR to detect rotational barriers) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for biological targets?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl or methoxyphenyl) and test activity against targets (e.g., kinases, antimicrobial assays) .

Biophysical Assays :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes.
  • Molecular Docking : Use AutoDock Vina to predict binding modes (e.g., pyrimidine ring interactions with ATP-binding pockets) .

In Vivo/In Vitro Correlation : Compare cytotoxicity (IC₅₀) in cell lines (e.g., HepG2) with computational ADMET predictions .

Advanced: How can solvent/pH effects on compound stability be systematically studied?

Methodological Answer:

Stability Screening : Incubate the compound in buffers (pH 2–10) and solvents (DMSO, PBS, ethanol) at 37°C. Sample at intervals (0–72 hrs) .

Analytical Monitoring :

  • HPLC-UV/MS : Quantify degradation products (e.g., hydrolyzed acetamide or oxidized pyrimidine).
  • LC-NMR : Identify degradation pathways (e.g., ester hydrolysis) .

Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-life (t₁/₂) and Arrhenius plots for activation energy .

Advanced: How can crystallization conditions be optimized for X-ray quality crystals?

Methodological Answer:

Solvent Screening : Test mixtures of DMSO/water, ethanol/ethyl acetate, or chloroform/methanol in vapor diffusion setups .

Temperature Gradients : Slow cooling from 50°C to 4°C to enhance nucleation.

Additives : Use trace ionic liquids (e.g., [BMIM][BF₄]) to improve crystal morphology.

Data Collection : Resolve intramolecular H-bonds (e.g., N–H⋯N interactions at 2.8–3.0 Å) using synchrotron radiation (λ = 0.7–1.0 Å) .

Advanced: What computational methods predict metabolic pathways or toxicity?

Methodological Answer:

In Silico Tools :

  • SwissADME : Predict CYP450 metabolism sites (e.g., acetamide hydrolysis).
  • ProTox-II : Estimate hepatotoxicity (e.g., similarity to known acetamide toxins) .

Metabolite Identification : Incubate with liver microsomes and analyze via LC-HRMS/MS .

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